3-Geranyl-4-methoxybenzoic acid

説明

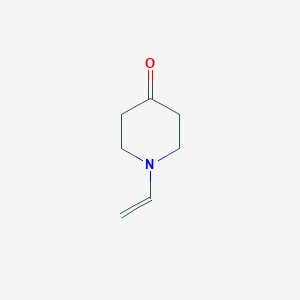

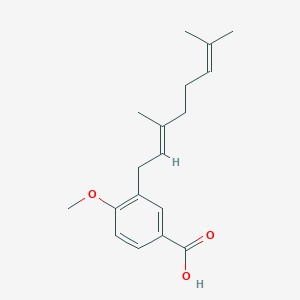

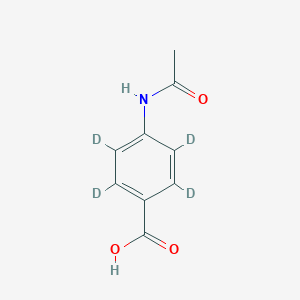

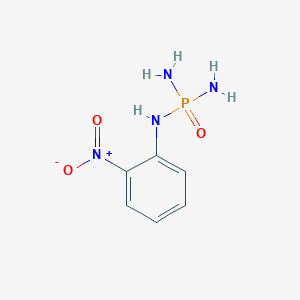

3-Geranyl-4-methoxybenzoic acid is a secondary metabolite that is structurally related to ferulic acid. It is characterized by the presence of a geranyl chain attached to a phenolic group. This compound has been extracted from plants such as Acronychia baueri Schott, belonging to the Rutaceae family. The compound and its derivatives have shown potential as cancer chemopreventive agents, particularly in the prevention of colon and tongue cancers in rats through dietary feeding .

Synthesis Analysis

The synthesis of 3-Geranyl-4-methoxybenzoic acid and its derivatives has been a subject of interest due to its promising pharmacological properties. Although the specific synthesis methods are not detailed in the provided papers, the compound is biosynthetically related to ferulic acid and involves the attachment of a geranyl chain to the phenolic group. Recent reports suggest that novel derivatives of this compound have been synthesized, expanding the potential applications of this molecule .

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-Geranyl-4-methoxybenzoic acid, such as methyl xerophytolate, has been elucidated using spectroscopic methods. These compounds share a common feature of having a geranyl group attached to a hydroxybenzoic acid skeleton. The structure determination of these compounds is crucial for understanding their biological activity and for the synthesis of new derivatives with potential pharmacological applications .

Chemical Reactions Analysis

The chemical reactions involving 3-Geranyl-4-methoxybenzoic acid have not been explicitly described in the provided papers. However, the compound's reactivity can be inferred from its structural similarity to other phenolic compounds. The presence of the methoxy and geranyl groups may influence its reactivity, particularly in the formation of derivatives that could enhance its biological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Geranyl-4-methoxybenzoic acid are not directly reported in the provided papers. However, as a secondary metabolite with a phenolic structure, it is likely to possess properties such as moderate solubility in organic solvents and stability under standard conditions. The geranyl chain may contribute to its lipophilicity, which can be relevant for its interaction with biological membranes and its overall bioactivity .

Relevant Case Studies

The most notable case study involving 3-Geranyl-4-methoxybenzoic acid is its role in cancer chemoprevention. The ethyl ester derivative of this compound has demonstrated significant biological effects, such as the prevention of colon and tongue cancers in rat models. These findings suggest that 3-Geranyl-4-methoxybenzoic acid and its derivatives could be promising candidates for the development of chemopreventive drugs for various types of cancer .

科学的研究の応用

Synthesis and Characterization

- The synthesis of geranyl ethers, including derivatives of 3-Geranyl-4-methoxybenzoic acid, has been studied, highlighting their reactivity and potential in the synthesis of complex organic compounds (Baek, Perry, & Weavers, 1998).

- Geranyl phenyl ethers from New Zealand liverwort, including 3-Geranyl-4-methoxybenzoic acid derivatives, have been identified and structurally analyzed (Baek, Perry, Weavers, & Tangney, 1998).

Biological and Chemical Properties

- A study on encapsulation of flavor molecules, such as 4-hydroxy-3-methoxy benzoic acid, into layered inorganic nanoparticles, explores controlled release applications, indicating potential uses in food science and material engineering (Mi-Mi Hong, Jae-Min Oh, & J. Choy, 2008).

- A revision of structures proposed for melicope extractives, including similar compounds to 3-Geranyl-4-methoxybenzoic acid, provides insights into the chemical complexity and potential for chemical engineering and pharmaceutical applications (B. Balgir, L. Mander, & S. Mander, 1973).

- The isolation of a 3-geranyl-4-hydroxybenzoic acid derivative from Xerophyta plicata demonstrates the exploration of novel secondary metabolites for potential applications in pharmacology or biochemistry (C. Riehl, Â. C. Pinto, & J. D. Figueroa-Villar, 2006).

Enzymatic and Biochemical Studies

- A study on 4-Hydroxybenzoate 3-geranyltransferase from Lithospermum erythrorhizon details the enzymatic process involving compounds like 3-Geranyl-4-methoxybenzoic acid, contributing to understanding biochemical pathways in plants (A. Mühlenweg, Melzer, Shu‐Ming Li, & Heide, 1998).

Analytical Chemistry Applications

- The vibrational and surface-enhanced Raman spectra of vanillic acid, a structurally related compound, suggest the potential for analytical applications in detecting similar compounds like 3-Geranyl-4-methoxybenzoic acid at low concentrations (E. Clavijo, J. Menendez, & R. Aroca, 2008).

Safety And Hazards

特性

IUPAC Name |

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-13(2)6-5-7-14(3)8-9-15-12-16(18(19)20)10-11-17(15)21-4/h6,8,10-12H,5,7,9H2,1-4H3,(H,19,20)/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSAYXMNBDVWDA-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC(=C1)C(=O)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=CC(=C1)C(=O)O)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Geranyl-4-methoxybenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate](/img/structure/B140989.png)

![2-Azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B140992.png)

![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)